molecular formula C23H27NO7S B264279 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide

货号 B264279
分子量: 461.5 g/mol
InChI 键: CTHHEFNWRQAARW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

作用机制

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide inhibits the activity of BTK and ITK by binding to the active site of the enzymes. BTK and ITK are both members of the Tec family of non-receptor tyrosine kinases, which play a critical role in B-cell and T-cell receptor signaling, respectively. Inhibition of BTK and ITK leads to a decrease in downstream signaling events, including activation of the AKT and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the growth of B-cell malignancies and to reduce the production of pro-inflammatory cytokines in models of autoimmune diseases. 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to enhance the activity of immune cells, including natural killer cells and T cells, which are involved in the immune response against cancer and infections.

实验室实验的优点和局限性

One of the advantages of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide is its specificity for BTK and ITK, which reduces the potential for off-target effects. 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to have good pharmacokinetic properties, including oral bioavailability and a long half-life. However, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.

未来方向

For research on 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide include the evaluation of its safety and efficacy in clinical trials, as well as the investigation of its potential use in combination with other therapies, such as chemotherapy and immunotherapy. Other potential applications for 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide include the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease, and the prevention of transplant rejection.

合成方法

The synthesis of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide involves several steps, including the condensation of 4-hydroxy-3-methylbenzaldehyde with 1,3-cyclohexanedione, followed by the reaction with 3-tert-butyl-4-hydroxybenzaldehyde and 4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromene-8-carbaldehyde. The resulting compound is then reacted with N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide to yield 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide.

科学研究应用

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key mediator of B-cell receptor signaling. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell receptor signaling. ITK inhibition has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

属性

产品名称

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide

分子式

C23H27NO7S

分子量

461.5 g/mol

IUPAC 名称

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H27NO7S/c1-11-6-17-20(21-19(11)14(8-30-21)23(3,4)5)12(2)13(22(27)31-17)7-18(26)24-15-9-32(28,29)10-16(15)25/h6,8,15-16,25H,7,9-10H2,1-5H3,(H,24,26)

InChI 键

CTHHEFNWRQAARW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C4=C1C(=CO4)C(C)(C)C

规范 SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C4=C1C(=CO4)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。